2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
This compound features a central oxazole ring substituted with a 4-bromophenylsulfonyl group at position 4 and a furan-2-yl group at position 2. The oxazole is linked via a thioether bridge to an acetamide moiety, which is further substituted with a 2-methoxyphenyl group. The 2-methoxyphenyl group may influence solubility and target binding .
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O6S2/c1-29-17-6-3-2-5-16(17)24-19(26)13-32-22-21(25-20(31-22)18-7-4-12-30-18)33(27,28)15-10-8-14(23)9-11-15/h2-12H,13H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDIGYAWBBDDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide represents a complex organic molecule with potential pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It features multiple functional groups, including:
- A bromophenyl group
- A sulfonyl moiety
- An oxazole ring
- A furan group
- An acetamide structure
These components contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group enhances the compound's reactivity, allowing it to modulate various biochemical pathways. Potential mechanisms include:
- Enzyme inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor modulation : It can bind to receptors that mediate pain and inflammation.
Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that thiazole derivatives can block bacterial lipid biosynthesis, leading to their antimicrobial effects .
Anticancer Activity
In vitro studies have demonstrated that compounds with oxazole rings possess anticancer properties. For instance, a study highlighted the effectiveness of oxazole derivatives against estrogen receptor-positive breast cancer cell lines (MCF7) using the Sulforhodamine B assay . The presence of electron-withdrawing groups like bromine enhances these effects.
Analgesic and Anti-inflammatory Effects
Recent investigations into similar oxazole derivatives have revealed their analgesic activities. In tests such as the writhing and hot plate assays, certain derivatives showed promising results in pain relief without significant toxicity . Molecular docking studies indicated potential binding affinities against COX-2, a key target in pain management .
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Bromination : Starting with phenylsulfonyl chloride.
- Formation of Oxazole : Cyclization reactions are used to create the oxazole ring.
- Nucleophilic Substitution : Introducing the furan group through nucleophilic substitution reactions.
Purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- Fluorophenyl or methylphenyl groups modulate lipophilicity and steric effects .
- Core Heterocycle : Imidazole-based analogues (e.g., ) exhibit distinct electronic profiles compared to oxazole derivatives, affecting target selectivity.
Pharmacological and Physicochemical Properties
Spectroscopic Characterization
- NMR/IR Data : Peaks near 1668 cm⁻¹ (C=O stretch) and δ 7.5–8.5 ppm (aromatic protons) align with thioacetamide derivatives in .
Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups : The 4-bromophenylsulfonyl group enhances stability and may improve binding to electron-rich enzyme pockets.
- Heterocyclic Moieties : Furan-2-yl vs. thiophen-2-yl alters π-stacking and hydrogen-bonding capacity, influencing target affinity .
- Solubility : The 2-methoxyphenyl group balances hydrophobicity, critical for membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
